L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide
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Overview
Description
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide is a synthetic peptide compound with a complex structure It is composed of multiple amino acids, including tyrosine, proline, and phenylalanine, with specific modifications such as dichlorination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized using automated peptide synthesizers. These machines can handle large volumes and ensure high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The dichloro-phenylalanine can be reduced to form a non-chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone derivatives.
Reduction: Formation of non-chlorinated phenylalanine derivatives.
Substitution: Formation of substituted phenylalanine derivatives with various functional groups.
Scientific Research Applications
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide can be compared with other similar peptide compounds, such as:
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide: Similar structure but lacks the dichloro modification.
D-prolyl-L-lysine: Different amino acid composition and lacks the tyrosine and phenylalanine residues.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of dichloro-phenylalanine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
649773-55-7 |
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Molecular Formula |
C28H33Cl2N5O5 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3,4-dichlorophenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H33Cl2N5O5/c29-19-10-7-17(13-20(19)30)15-22(28(40)34-11-1-3-23(34)25(32)37)33-26(38)24-4-2-12-35(24)27(39)21(31)14-16-5-8-18(36)9-6-16/h5-10,13,21-24,36H,1-4,11-12,14-15,31H2,(H2,32,37)(H,33,38)/t21-,22+,23-,24-/m0/s1 |
InChI Key |
MIYXQKVDRHAMKV-KIHHCIJBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCC[C@H]4C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
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